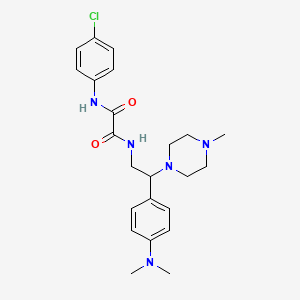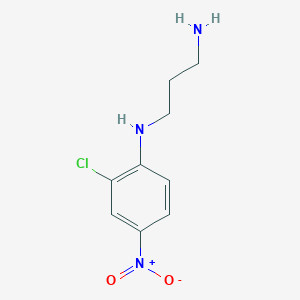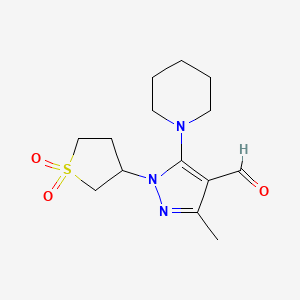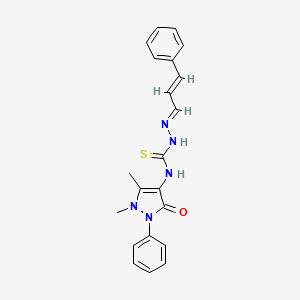
3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a chemical with the molecular formula C18H20ClFN2O4S2. It has an average mass of 446.944 Da and a monoisotopic mass of 446.053711 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular formula, C18H20ClFN2O4S2, and its mass. More specific properties, such as melting point, boiling point, and solubility, are not available in the current resources .Scientific Research Applications
Pro-apoptotic Effects in Cancer Cells
Research has shown that compounds bearing a sulfonamide fragment, including those similar to the chemical structure , have been synthesized and evaluated for their in vitro anti-cancer activity against various cancer cell lines. These compounds were found to significantly reduce cell proliferation and induce the mRNA expression of pro-apoptotic genes, such as caspase 3, caspase 8, and caspase 9, through the activation of p38 and ERK phosphorylation pathways in cancer cells (Cumaoğlu et al., 2015).
Synthesis of Fluorinated Isoquinolines and Quinolines
The chemical also relates to the synthesis methods of fluorinated isoquinolines and quinolines, where intramolecular substitution of sulfonamide nitrogens for vinylic fluorines results in high yields. This method demonstrates the utility of sulfonamide moieties in facilitating cyclization reactions, leading to various heterocyclic compounds (Ichikawa et al., 2006).
Antimicrobial and Anticancer Applications
Derivatives of quinoline clubbed with a sulfonamide moiety, synthesized for antimicrobial purposes, showed high activity against Gram-positive bacteria. Additionally, these compounds displayed notable anticancer activity, suggesting a broad spectrum of potential therapeutic applications (Unnamed, 2019).
Fluorophores for Zinc(II) Detection
Fluorophores incorporating a sulfonamide group have been explored for their applications in detecting zinc(II) ions, which is crucial for studying intracellular Zn2+ levels. These fluorophores, including those closely related to the discussed chemical structure, demonstrate strong fluorescence when bound by Zn2+, aiding in the biological and chemical studies of zinc ion dynamics (Kimber et al., 2001).
Fluorescence Methods for Cobalt Determination
New sulfonamidoquinoline derivatives have been investigated for fluorescence reactions with cobalt(II), providing a sensitive and selective method for the determination of trace amounts of cobalt in food and hair samples. This application underscores the versatility of sulfonamide-containing compounds in analytical chemistry (Ma et al., 2000).
properties
IUPAC Name |
3-chloro-4-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O4S2/c1-2-10-27(23,24)22-9-3-4-13-11-14(5-8-18(13)22)21-28(25,26)15-6-7-17(20)16(19)12-15/h5-8,11-12,21H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFFRQUDNUCEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2954059.png)

![4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2954065.png)

![3-isobutyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2954067.png)
![4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide](/img/structure/B2954069.png)

![Methyl 3-[4-(3-methylsulfanylpropanoyl)piperazin-1-yl]propanoate](/img/structure/B2954071.png)

![N-(4-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2954073.png)



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2954082.png)